Targapremir-210 is a small molecule designed to inhibit the biogenesis of microRNA-210, a non-coding RNA implicated in various oncogenic processes, particularly under hypoxic conditions. MicroRNA-210 is known to regulate gene expression involved in cancer progression, making it a target for therapeutic intervention. Targapremir-210 specifically binds to the Dicer site of the microRNA-210 precursor, effectively blocking its maturation and subsequent regulatory functions in cells .
Targapremir-210 is classified as a small molecule inhibitor and is part of a broader category of RNA-targeted therapeutics. It was developed through a combination of structure-activity relationship studies and biochemical assays aimed at identifying compounds that selectively interact with RNA structures. The compound has been evaluated for its potential as an anticancer agent, particularly in tumors associated with hypoxia .
The synthesis of Targapremir-210 involves several key steps:
Targapremir-210 features a complex heterocyclic structure designed for optimal interaction with RNA. While specific structural data such as molecular formula or 3D conformation were not detailed in the sources, it is known that the compound's design facilitates binding at the Dicer cleavage site of the precursor microRNA-210 .
Key characteristics include:
The primary chemical reaction involving Targapremir-210 is its interaction with the microRNA-210 precursor, which can be described as follows:
This mechanism has been studied through various assays including pull-down experiments and cellular assays that measure changes in microRNA expression levels following treatment with Targapremir-210 .
The mechanism of action of Targapremir-210 involves several steps:
This process has been validated through various experimental models demonstrating that inhibition leads to altered gene expression profiles consistent with reduced oncogenic activity .
While specific physical properties such as melting point or solubility were not provided in detail, typical properties for small molecules like Targapremir-210 include:
Chemical properties would include:
Further studies may provide comprehensive data on these properties relevant for formulation and therapeutic application .
Targapremir-210 has significant potential applications in cancer therapeutics due to its ability to inhibit microRNA-210, which is often overexpressed in various cancers, particularly under hypoxic conditions. Its applications include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: